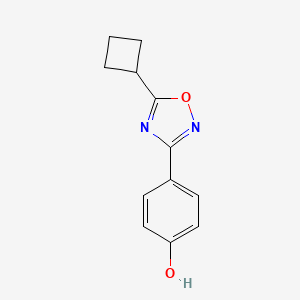![molecular formula C10H13N3O B13188753 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13188753.png)
2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine is an organic compound belonging to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring.
Métodos De Preparación
The synthesis of 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under specific conditions. The reaction is carried out at 50°C to obtain the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine has been extensively studied for its potential in cancer therapy. It acts as a potent inhibitor of FGFR1, FGFR2, and FGFR3, which are involved in the progression of various cancers such as breast cancer, lung cancer, and prostate cancer . The compound has shown promising results in inhibiting cancer cell proliferation, inducing apoptosis, and preventing cell migration and invasion .
Mecanismo De Acción
The compound exerts its effects by targeting the FGFR signaling pathway. Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation, activating downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . By inhibiting FGFRs, 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine disrupts these signaling pathways, leading to reduced cancer cell proliferation and increased apoptosis .
Comparación Con Compuestos Similares
Similar compounds include other pyrrolopyridine derivatives such as 4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine . These compounds also exhibit inhibitory activity against FGFRs but may differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine lies in its specific structure, which allows for effective binding to FGFRs and subsequent inhibition of cancer cell growth .
Propiedades
Fórmula molecular |
C10H13N3O |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine |
InChI |
InChI=1S/C10H13N3O/c1-14-8-3-5-12-10-9(8)7(2-4-11)6-13-10/h3,5-6H,2,4,11H2,1H3,(H,12,13) |
Clave InChI |
RUQSYJWJSCUKMC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=CNC2=NC=C1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13188713.png)
![1H,2H,3H,4H-Benzo[B]1,6-naphthyridin-10-amine](/img/structure/B13188714.png)
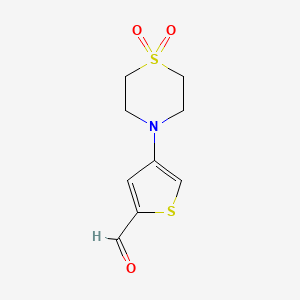
![2-[1-(Aminomethyl)cyclobutyl]-3-methylbutan-2-ol](/img/structure/B13188720.png)
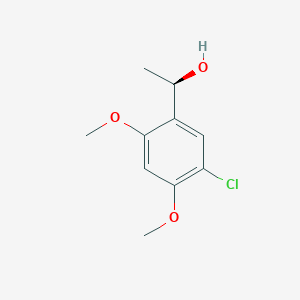

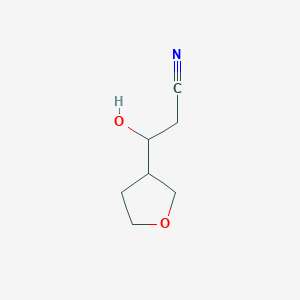
![4-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13188741.png)
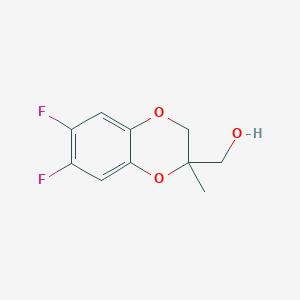
![3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B13188758.png)
